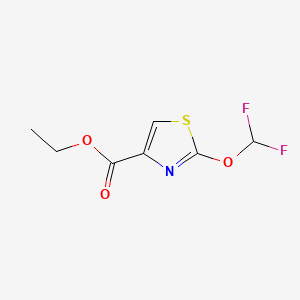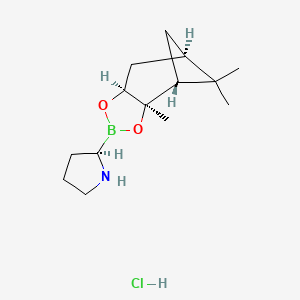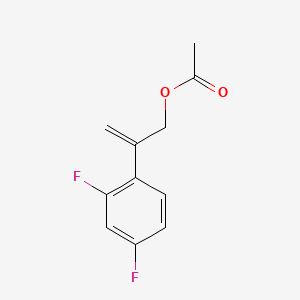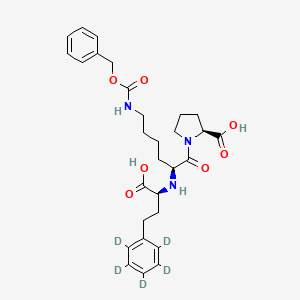![molecular formula C9H14O B588242 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE CAS No. 125642-50-4](/img/structure/B588242.png)
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE is a compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE typically involves the construction of the bicyclo[1.1.1]pentane core. One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired diketone . This method allows for the large-scale production of the compound.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable photochemical reactions. For example, the flow photochemical addition of propellane to diacetyl can be performed on a kilogram scale within a single day . This approach is advantageous for producing large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions of the bicyclo[1.1.1]pentane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted bicyclo[1.1.1]pentane derivatives .
科学的研究の応用
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE has several scientific research applications:
作用機序
The mechanism of action of 3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE involves its interaction with molecular targets through its unique bicyclic structure. This structure allows the compound to mimic the geometry of aromatic rings while providing enhanced physicochemical properties . The compound can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .
類似化合物との比較
3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core and are used for similar applications in drug design and materials science.
Cubanes: Another class of rigid, small-ring hydrocarbons with unique substituent exit vectors.
Higher bicycloalkanes: These compounds also offer three-dimensional character and saturation, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the structural benefits of bicyclo[1.1.1]pentane with the functional versatility of a ketone group, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
125642-50-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 |
IUPAC名 |
3-(3-bicyclo[1.1.1]pentanyl)butan-2-one |
InChI |
InChI=1S/C9H14O/c1-6(7(2)10)9-3-8(4-9)5-9/h6,8H,3-5H2,1-2H3 |
InChIキー |
QBWCTAVXFSAWLR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C12CC(C1)C2 |
同義語 |
2-Butanone, 3-bicyclo[1.1.1]pent-1-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)


![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

